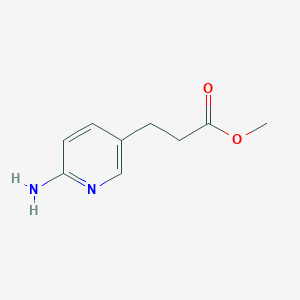

Methyl 3-(6-aminopyridin-3-yl)propanoate

Overview

Description

“Methyl 3-(6-aminopyridin-3-yl)propanoate” is a chemical compound with the formula C9H12N2O2 . It is used in scientific research and has diverse applications, such as drug development and catalysis, due to its unique properties.

Synthesis Analysis

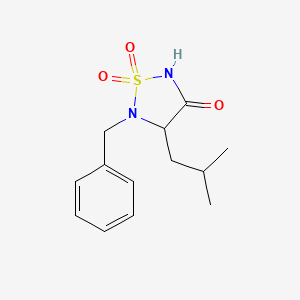

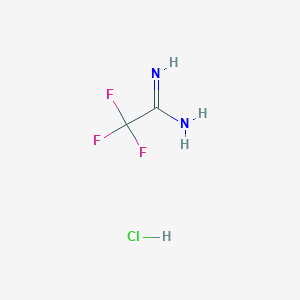

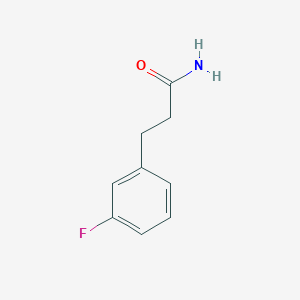

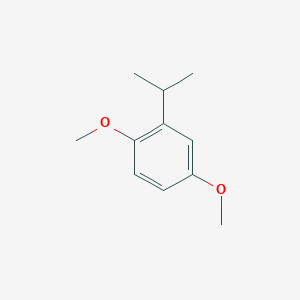

The synthesis of “this compound” involves several steps. In one experiment, the compound was synthesized by adding 2-nitrobenzenesulfonyl chloride to a solution of “this compound” in pyridine. The mixture was stirred at room temperature for 16 hours, after which water was added, and the mixture was extracted with ethyl acetate .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyridine ring attached to a propanoate group. The compound has a molecular weight of 180.21 .Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can react with hydrogen in the presence of palladium on activated carbon to yield a new compound .Physical and Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 180.20. It is stored at room temperature and is in the form of an oil .Scientific Research Applications

Synthesis of Novel Light Stabilizers

Research into the synthesis of new light stabilizers has explored the use of compounds structurally related to Methyl 3-(6-aminopyridin-3-yl)propanoate. One example is the development of a polymeric hindered amines light stabilizer, dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate, which was prepared through a series of chemical reactions involving similar compounds (Deng Yi, 2008).

Development of Pharmaceutical Intermediates

This compound derivatives have been utilized in the synthesis of various pharmaceutical intermediates. For instance, certain diazaindenes were treated to produce aminopyridyl ketones or aminopyridine carboxylic acids, which were then used as intermediates in further chemical synthesis (B. Clark & J. Parrick, 1974).

Exploration in Organometallic Chemistry

In organometallic chemistry, researchers have synthesized planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives. These derivatives, including methyl/tert-butyl-3-(1,2,3,4-tetrahydro-1-methyl-2-oxonaphthalen-1-yl)propanoate, demonstrate the potential for use as isosteric substitutes in drug candidates (M. Patra, K. Merz, & N. Metzler‐Nolte, 2012).

Application in Anticonvulsant and Antinociceptive Drugs

Compounds structurally related to this compound have been explored for their potential in developing hybrid anticonvulsant drugs. These hybrid molecules combine chemical fragments from well-known antiepileptic drugs (K. Kamiński et al., 2016).

Biocatalysis in Pharmaceutical Manufacturing

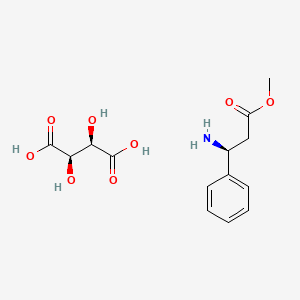

This compound derivatives have been used in biocatalysis processes for pharmaceutical manufacturing. For example, Methylobacterium Y1-6 was used to catalyze the hydrolytic reaction of substrates containing 3-amino-3-phenyl-propanoate ester, contributing to the production of pharmaceutical intermediates (Yi Li et al., 2013).

Chemical Stability and Synthesis Optimization

Researchers have also focused on optimizing the synthesis and assessing the chemical stability of compounds related to this compound. Such efforts are crucial in the development of efficient and stable pharmaceutical compounds (M. Betti et al., 2019).

Mechanism of Action

While the specific mechanism of action of “Methyl 3-(6-aminopyridin-3-yl)propanoate” is not mentioned in the search results, aminopyridines, a class of compounds to which it belongs, have been found to be potent mechanism-based inhibitors of myeloperoxidase (MPO), an enzyme linked to oxidative stress and damage in many inflammatory states .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Aminopyridines, a class of compounds to which it belongs, have been found to inhibit myeloperoxidase (MPO), a leukocyte-derived redox enzyme linked to oxidative stress and damage in many inflammatory states

Cellular Effects

Related aminopyridines have been shown to inhibit MPO activity in human plasma and block MPO-dependent vasomotor dysfunction ex vivo in rat aortic rings

Molecular Mechanism

Related aminopyridines have been found to inhibit MPO, suggesting that Methyl 3-(6-aminopyridin-3-yl)propanoate may exert its effects at the molecular level through similar mechanisms . These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name |

methyl 3-(6-aminopyridin-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2,4,6H,3,5H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFGRXXCHIJMRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CN=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

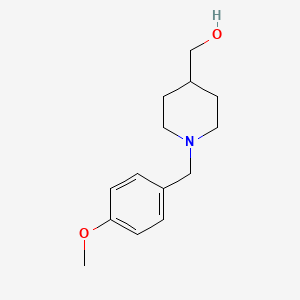

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B3180896.png)

![Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3180924.png)

![Tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene](/img/structure/B3180950.png)